3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid
Overview
Description
3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a benzoic acid moiety
Mechanism of Action
Target of Action
The primary target of 3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid is the Akt kinase . Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
The compound interacts with its target, Akt kinase, by inhibiting its activation and its downstream target, PRAS40 . This inhibition is achieved through a conformational change in the structure of Akt, which is confirmed by the co-crystal structure of the compound with full-length Akt1 .
Biochemical Pathways
The inhibition of Akt kinase affects several biochemical pathways. Akt is involved in the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth. By inhibiting Akt, this compound can potentially disrupt these pathways, leading to inhibited cell growth and proliferation .
Result of Action
The inhibition of Akt kinase by this compound can lead to a decrease in cell proliferation and survival, given Akt’s role in these processes . This could potentially make the compound useful in the treatment of conditions characterized by excessive cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit microtubule assembly, which is crucial for cell division and intracellular transport . It interacts with tubulin, a protein that polymerizes to form microtubules, thereby disrupting the normal function of the cytoskeleton. Additionally, this compound has been found to modulate the activity of certain enzymes involved in metabolic pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, this compound impacts cellular metabolism by inhibiting key enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with tubulin, which inhibits microtubule polymerization . This binding disrupts the normal function of the cytoskeleton, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of certain enzymes, resulting in changes in gene expression and metabolic pathways. These molecular interactions highlight the compound’s potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-ethyl-2-aminopyridine with a suitable benzoic acid derivative under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the imidazo[4,5-b]pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the core structure but lacks the benzoic acid moiety.
Imidazo[4,5-c]pyridine: Another isomeric form with different biological activity.
Benzimidazole: Contains a similar imidazole ring fused with a benzene ring.
Uniqueness
3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid is unique due to the presence of both the imidazo[4,5-b]pyridine core and the benzoic acid moiety, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(3-ethylimidazo[4,5-b]pyridin-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-18-13(17-12-7-4-8-16-14(12)18)10-5-3-6-11(9-10)15(19)20/h3-9H,2H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAYJZCAVNAHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)N=C1C3=CC(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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